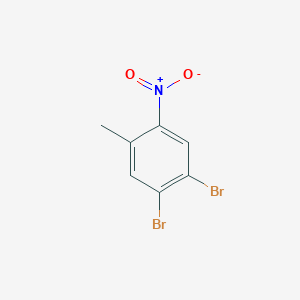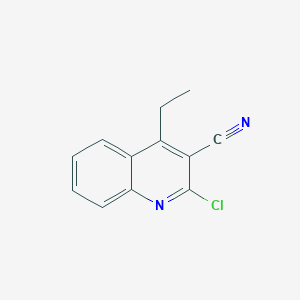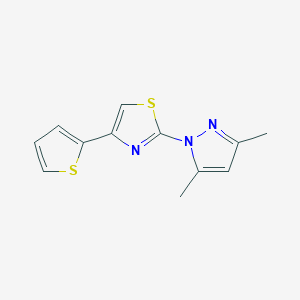
Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)-
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazole derivatives often involves multi-step reactions that can include cycloadditions, heterocyclizations, and condensation reactions. For instance, the reaction of 2-thiocarbamoyl thiazolium salts with dimethyl acetylenedicarboxylate leads to functionalized thieno[2,3-b]pyrazine derivatives through a tandem [3+2] cycloaddition and a subsequent ring transformation . Similarly, the synthesis of 1-(4-aryl-2-thiazolyl)-3-(2-thienyl)-5-aryl-2-pyrazoline derivatives is achieved by reacting substituted 3-(2-thienyl)-5-aryl-1-thiocarbamoyl-2-pyrazolines with phenacyl bromides . Another example includes the one-pot, four-component reaction that yields 3-(2-(5-(benzylideneamino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-4-hydroxy-6-methyl-2H-pyran-2-one derivatives .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of multiple heterocyclic rings, which can influence the compound's reactivity and interaction with biological targets. Quantum mechanical and spectroscopic investigations, such as those performed using DFT methods, provide detailed insights into the electronic, NMR, vibrational, and structural properties of these compounds . Such studies are crucial for understanding the behavior of these molecules under various conditions and for designing compounds with desired properties.
Chemical Reactions Analysis
Thiazole derivatives can participate in various chemical reactions, depending on their functional groups and the reaction conditions. Cycloaddition reactions are common, where the thiazole acts as a dipolarophile or ylide, reacting with electron-deficient alkenes or alkynes . The reactivity of these compounds can be influenced by the nature of substituents on the thiazole ring, as well as by the presence of other heterocyclic moieties within the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like trifluoromethoxy groups can affect these properties significantly . Additionally, the biological activities of these compounds, including antimicrobial and antiinflammatory effects, are closely related to their chemical structure . Antioxidant potential is another important property, which can be evaluated using assays like DPPH scavenging and supported by DFT calculations and molecular docking studies .
Propiedades
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-4-thiophen-2-yl-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S2/c1-8-6-9(2)15(14-8)12-13-10(7-17-12)11-4-3-5-16-11/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLWDPVNLMKTST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363197 | |
| Record name | Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- | |
CAS RN |
111836-91-0 | |
| Record name | Thiazole, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-(2-thienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4-ethynylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3032041.png)
![4-[(1-methyl-1H-imidazol-2-yl)thio]aniline](/img/structure/B3032042.png)


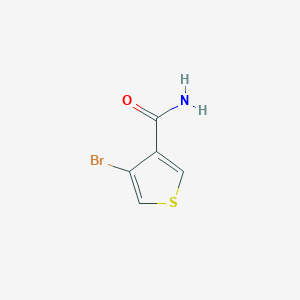


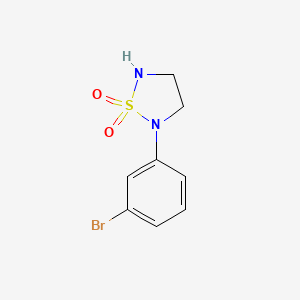

![Propanedinitrile, [[2-(trifluoromethyl)phenyl]hydrazono]-](/img/structure/B3032059.png)
